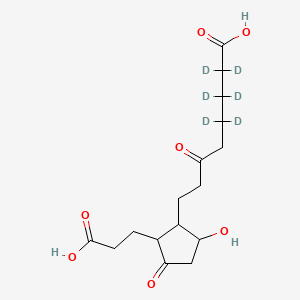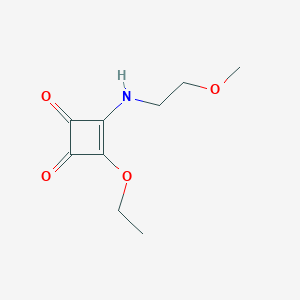
3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid is an organic compound characterized by the presence of dichlorophenyl and difluorobutanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid typically involves the reaction of 3,5-dichlorophenyl derivatives with difluorobutanoic acid precursors. One common method involves the use of 3,5-dichloronitrobenzene as a starting material, which undergoes catalytic hydrogenation and subsequent reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic hydrogenation, Bamberger rearrangement, and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylboronic acid: Shares the dichlorophenyl moiety and is used in similar chemical reactions.
3,5-Dichlorobenzamide derivatives: Structurally related compounds with similar chemical properties.
Properties
Molecular Formula |
C10H8Cl2F2O3 |
|---|---|
Molecular Weight |
285.07 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H8Cl2F2O3/c11-6-1-5(2-7(12)3-6)10(17,9(13)14)4-8(15)16/h1-3,9,17H,4H2,(H,15,16) |
InChI Key |
VQUWOBXAFPXOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)



![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)


